molecular formula C11H19N4O4+ B1196507 2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine

2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine

Cat. No.: B1196507
M. Wt: 271.29 g/mol
InChI Key: YBMOTEQVMANKGX-JAMMHHFISA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-carboxy-3-(methylammonio)propyl]-L-histidine is an ammonium ion that is a derivative of L-histidine having a 3-carboxy-3-(methylammonio)propyl group at the 2-position on the imidazole ring. It is a conjugate acid of a 2-[3-carboxylato-3-(methylammonio)propyl]-L-histidine dizwitterion.
2-(3-Carboxy-3-(methylammonio)propyl)-L-histidine, also known as 1-carboxy-3-(l-histidin-2-yl)-N-methylpropan-1-aminium, belongs to the class of organic compounds known as histidine and derivatives. Histidine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 2-(3-Carboxy-3-(methylammonio)propyl)-L-histidine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 2-(3-Carboxy-3-(methylammonio)propyl)-L-histidine exists in all eukaryotes, ranging from yeast to humans.

Properties

Molecular Formula

C11H19N4O4+

Molecular Weight

271.29 g/mol

IUPAC Name

[3-[5-[(2S)-2-amino-2-carboxyethyl]-1H-imidazol-2-yl]-1-carboxypropyl]-methylazanium

InChI

InChI=1S/C11H18N4O4/c1-13-8(11(18)19)2-3-9-14-5-6(15-9)4-7(12)10(16)17/h5,7-8,13H,2-4,12H2,1H3,(H,14,15)(H,16,17)(H,18,19)/p+1/t7-,8?/m0/s1

InChI Key

YBMOTEQVMANKGX-JAMMHHFISA-O

Isomeric SMILES

C[NH2+]C(CCC1=NC=C(N1)C[C@@H](C(=O)O)N)C(=O)O

SMILES

C[NH2+]C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)O

Canonical SMILES

C[NH2+]C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine
Reactant of Route 2
2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine
Reactant of Route 3
2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine
Reactant of Route 4
2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine
Reactant of Route 5
2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine
Reactant of Route 6
2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine

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